molecular formula C40H35N3O6 B1449401 Fmoc-Asn(Trt)-Gly-OH CAS No. 1260093-07-9

Fmoc-Asn(Trt)-Gly-OH

Cat. No. B1449401
M. Wt: 653.7 g/mol
InChI Key: JFOXWBJMZIUSFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Fmoc-Asn(Trt)-Gly-OH is C38H32N2O5 , with a molecular weight of approximately 596.67 g/mol . Its chemical structure consists of the Fmoc group attached to the amino group of asparagine (Asn), which is further safeguarded by the trityl (Trt) group.


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 201-204°C .
  • Optical Activity : [α]20/D = −15.0±1° , c = 1% in methanol .

Scientific Research Applications

1. Application in Solid Phase Peptide Synthesis

Fmoc-Asn(Trt)-Gly-OH plays a crucial role in solid-phase peptide synthesis (SPPS). A study by Shapiro et al. (1996) demonstrated the use of Fmoc and Alloc strategies in the synthesis of serine phosphopeptides, highlighting the importance of Fmoc-based synthesis in developing peptides for research into diseases like Alzheimer's. This approach is essential for creating specific peptide sequences that are otherwise difficult to obtain through traditional methods (Shapiro et al., 1996).

2. Use in Glycopeptide Synthesis

The compound is also instrumental in the synthesis of glycopeptides. Otvos et al. (1990) discussed the use of a reagent similar to Fmoc-Asn(Trt)-Gly-OH for synthesizing N-glycosylated peptides, which are pivotal in studying T cell epitopes and immune responses. This area of research is significant for understanding and developing treatments for various diseases, particularly those involving immune system dysfunction (Otvos et al., 1990).

3. Role in Aspartimide Formation Study

Another important application is in the study of aspartimide formation, a side reaction in peptide synthesis. Yang et al. (1994) investigated aspartimide formation during Fmoc-based synthesis, demonstrating the critical role of Fmoc-Asn(Trt)-Gly-OH in understanding and mitigating side reactions in peptide synthesis. This research is valuable for improving peptide synthesis techniques, particularly for complex peptides (Yang et al., 1994).

4. In Peptide Synthesis Enhancement Techniques

The compound is also used in enhancing peptide synthesis techniques. A study by Han et al. (1996) explored new protecting groups for asparagine and glutamine in Fmoc solid-phase peptide synthesis, showing how variations in peptide synthesis methods can lead to improved outcomes and purer peptides (Han et al., 1996).

properties

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H35N3O6/c44-36(43-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-35(38(47)41-25-37(45)46)42-39(48)49-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,47)(H,42,48)(H,43,44)(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOXWBJMZIUSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H35N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn(Trt)-Gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ВDE ФИДЛЕР, НDE ПЛЕЙСС, БDE ХЕНКЕЛЬ… - Organic & Biomolecular …, 2012 - elibrary.ru
Изобретение относится к способу отщепления полипептида, связанного с твердой фазой, от твердой фазы, при этом способ предусматривает приведение в контакт твердой …
Number of citations: 0 elibrary.ru

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